![molecular formula C16H12ClNO4S3 B2611638 5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole CAS No. 920909-52-0](/img/structure/B2611638.png)
5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole
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Overview
Description
“5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole” is a complex organic compound. It contains a thiazole ring which is a type of heterocyclic compound. The thiazole ring is substituted with various functional groups including a chloro group, a phenylsulfonyl group, and a tosyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and palladium(II) complexes .Scientific Research Applications
Medicinal Chemistry and Drug Development
5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole: has been explored as a potential scaffold for drug design. Researchers have synthesized derivatives of this compound to evaluate their biological activities. For instance, some derivatives exhibit inhibitory effects against viruses . Further studies are needed to explore its full potential as a drug candidate.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Indole sulfonamide derivatives, including compounds related to This compound , have been investigated as NNRTIs. These compounds target the reverse transcriptase enzyme in HIV, potentially inhibiting viral replication. The specific activity of this compound in this context warrants further investigation .
Safety and Hazards
properties
IUPAC Name |
2-(benzenesulfonyl)-5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S3/c1-11-7-9-13(10-8-11)24(19,20)15-14(17)23-16(18-15)25(21,22)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYAXMEMWMNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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